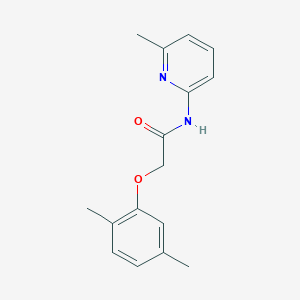
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. It was first discovered in the 1990s and has since been the subject of numerous scientific studies.
作用机制
The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to work through the activation of the innate immune system. 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which can lead to the destruction of cancer cells. 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide may also work by disrupting the blood supply to tumors, which can inhibit their growth and spread.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to activate the production of cytokines, such as TNF-alpha and IFN-alpha, which can lead to the destruction of cancer cells. 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide may also work by disrupting the blood supply to tumors, which can inhibit their growth and spread. In addition, 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have anti-inflammatory and anti-angiogenic effects.
实验室实验的优点和局限性
One advantage of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is that it has been extensively studied for its anti-cancer properties, and its mechanism of action is relatively well understood. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is that it can be toxic at high doses, which can limit its use in some experiments.
未来方向
There are a number of future directions for 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide research. One area of interest is the development of new cancer treatments based on the anti-cancer properties of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. Another area of interest is the use of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide as a tool for studying cancer biology and developing new cancer treatments. In addition, there is interest in exploring the anti-inflammatory and anti-angiogenic effects of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, which could have potential applications in the treatment of other diseases.
合成方法
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 6-methyl-2-pyridinylamine to form 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The synthesis of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is relatively straightforward and has been optimized for large-scale production.
科学研究应用
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor regression in a variety of cancer models, including lung, breast, and colon cancer. 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its anti-cancer properties, 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have anti-inflammatory and anti-angiogenic effects.
属性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-12(2)14(9-11)20-10-16(19)18-15-6-4-5-13(3)17-15/h4-9H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUNSEDXUCPNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)
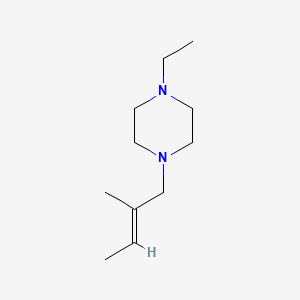

![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)

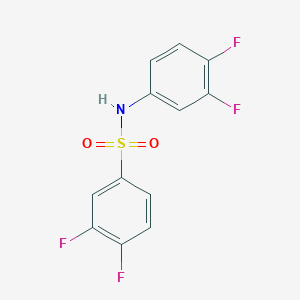
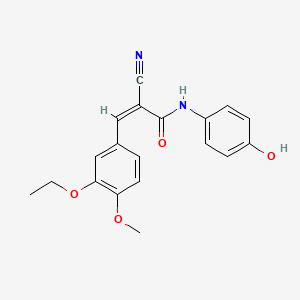

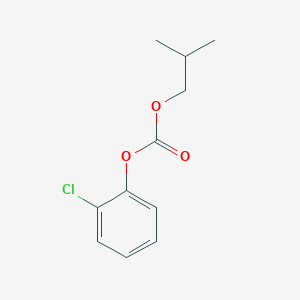
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)